1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol

Description

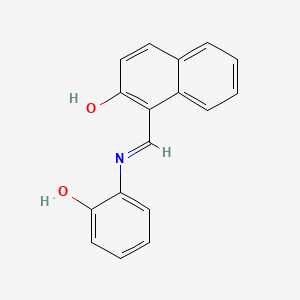

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol, a significant Schiff base compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its preparation, the rationale behind the chosen methodologies, and a detailed analysis of its structural and spectroscopic properties. Through a blend of theoretical principles and practical protocols, this guide aims to equip the reader with the necessary expertise to successfully synthesize and characterize this versatile molecule.

Introduction: The Significance of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the field of coordination chemistry and are pivotal in the development of novel therapeutic agents and advanced materials.[1] Their diverse biological activities, including antibacterial, antifungal, and anticancer properties, stem from their ability to chelate metal ions and interact with biological macromolecules.[1][2] Among these, 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol (also known as N-(2-hydroxy-1-naphthylidene)-2-aminophenol) stands out due to its unique structural features and potential applications.

The molecule incorporates two hydroxyl groups and an imine linkage, which are crucial for its coordinating properties and biological activity. The presence of the naphthalene and phenyl rings contributes to its aromaticity and electronic properties, making it a subject of interest for applications in fluorescence sensing and materials science.[3] This guide will provide a detailed roadmap for its synthesis and a thorough analysis of its characteristics, ensuring a reproducible and well-understood experimental outcome.

Synthesis: A Rational Approach to Schiff Base Formation

The synthesis of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol is achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminophenol. This reaction is a classic example of Schiff base formation, where the nucleophilic amine group of 2-aminophenol attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by the elimination of a water molecule.

Mechanistic Insight

The choice of reactants is deliberate. 2-Hydroxy-1-naphthaldehyde provides the naphthalenol moiety and the aldehyde functional group necessary for imine formation. 2-Aminophenol serves as the source of the hydroxyphenyl)imino group. The hydroxyl groups on both aromatic rings play a crucial role in the compound's properties, including its ability to form intramolecular hydrogen bonds and coordinate with metal ions.

The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which effectively dissolves the reactants and facilitates the reaction. A catalytic amount of acid is sometimes employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate. However, in many cases, the inherent reactivity of the starting materials is sufficient for the reaction to proceed efficiently upon heating.

Caption: Synthetic pathway for 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

2-aminophenol

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar amount of 2-hydroxy-1-naphthaldehyde in absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add an equimolar amount of 2-aminophenol.

-

Reaction Condition: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is employed for a comprehensive analysis.

Caption: Workflow for the characterization of the synthesized Schiff base.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol, the key vibrational bands to observe are:

-

C=N (Imine) Stretch: A characteristic sharp band appearing in the region of 1610-1630 cm⁻¹. The presence of this band is a strong indication of Schiff base formation.[4][5]

-

O-H (Phenolic) Stretch: A broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is often indicative of intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen.[4]

-

C-O (Phenolic) Stretch: This vibration is typically observed around 1280-1350 cm⁻¹.[4]

-

Aromatic C-H Stretch: These bands appear above 3000 cm⁻¹.

The disappearance of the C=O stretching band from the starting aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) further confirms the successful condensation reaction.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the atoms.

-

¹H NMR:

-

Azomethine Proton (-CH=N-): A singlet peak is expected in the downfield region, typically between δ 8.5-9.5 ppm, which is characteristic of the imine proton.[6]

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the naphthalene and phenyl rings.

-

Hydroxyl Protons (-OH): The phenolic protons will appear as broad singlets, often in the downfield region (δ 10.0-14.0 ppm), due to hydrogen bonding.[7] The exact chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR:

-

Azomethine Carbon (-C=N-): The imine carbon will show a characteristic signal in the range of δ 160-170 ppm.[2]

-

Aromatic Carbons: Multiple signals will be present in the δ 110-160 ppm region, corresponding to the carbons of the aromatic rings.

-

Carbons attached to Hydroxyl Groups: The carbons bearing the -OH groups will be observed in the more downfield region of the aromatic signals.

-

3.1.3. UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol in a suitable solvent like DMSO or ethanol typically shows two main absorption bands:

-

π→π* Transitions: Intense absorption bands in the UV region (around 250-350 nm) are attributed to π→π* transitions within the aromatic rings and the C=N double bond.[8][9]

-

n→π* Transitions: A weaker absorption band at longer wavelengths (in the visible region, around 400-450 nm) is assigned to the n→π* transition of the lone pair of electrons on the imine nitrogen.[9][10] The position of this band can be influenced by the solvent polarity.

Structural Elucidation

3.2.1. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₇H₁₃NO₂ (263.29 g/mol ).[11] The fragmentation pattern can provide further structural confirmation.

3.2.2. Single Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray diffraction is the gold standard. This technique can reveal precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It is particularly useful for studying the tautomeric equilibrium between the enol-imine and keto-amine forms, which is a common feature in Schiff bases with ortho-hydroxyl groups.[12][13][14][15] The crystal structure can also provide evidence for intra- and intermolecular hydrogen bonding.[12][14]

Summary of Characterization Data

The following table summarizes the expected characterization data for 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol.

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₁₇H₁₃NO₂ |

| Molecular Weight | - | 263.29 g/mol [11] |

| Appearance | - | Yellow to orange solid |

| FT-IR (cm⁻¹) | ν(C=N) | ~1620 |

| ν(O-H) | ~3400 (broad) | |

| ν(C-O) | ~1300 | |

| ¹H NMR (ppm) | δ(-CH=N-) | ~9.0 (s) |

| δ(Ar-H) | ~6.8-8.2 (m) | |

| δ(-OH) | ~10.0-14.0 (br s) | |

| ¹³C NMR (ppm) | δ(-C=N-) | ~165 |

| δ(Ar-C) | ~110-160 | |

| UV-Vis (nm) | λmax (π→π) | ~275, 380 |

| λmax (n→π) | ~430-460 | |

| Mass Spec (m/z) | [M]⁺ | 263 |

Applications and Future Perspectives

The unique structural and electronic properties of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol make it a promising candidate for various applications:

-

Coordination Chemistry: It can act as a versatile ligand to form stable complexes with various metal ions, leading to materials with interesting magnetic, optical, and catalytic properties.

-

Biological Activity: The compound and its metal complexes are expected to exhibit a range of biological activities, including antimicrobial and anticancer properties, warranting further investigation in drug discovery.

-

Fluorescence Sensing: The presence of fluorogenic naphthalene and phenol moieties suggests its potential use as a fluorescent chemosensor for the detection of specific metal ions or anions.[3]

Future research could focus on the synthesis of its metal complexes and a thorough evaluation of their biological and material properties. Modifications to the molecular structure could also be explored to tune its properties for specific applications.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol. By following the outlined protocols and understanding the underlying scientific principles, researchers can confidently prepare and validate this important Schiff base. The comprehensive characterization data serves as a reliable reference for future studies and applications in the fields of chemistry, materials science, and drug development.

References

-

UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

uV-vis absorption spectra of schiff base ligand and its Zn(ii) complex in dmso. (n.d.). ResearchGate. Retrieved from [Link]

-

The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: application in detection and adsorption of aluminum ions. (2021). ResearchGate. Retrieved from [Link]

-

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR spectra of compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1-[N-(5-chloro-2-hydroxyphenyl)imino]methyl}-2-naphthol Schiff base: characterization and thermal behavior assessment of its complexes with some metal ions. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Zwitterionic 1-{(1E)-[(4-hydroxyphenyl)iminio]methyl}naphthalen-2-olate: crystal structure and Hirshfeld surface analysis. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Isolation, characterization and x-ray structure determination of the schiff base ligand. (n.d.). SciELO SA. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. (n.d.). ScienceOpen. Retrieved from [Link]

-

synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Crystal structure of 2-{(E)-[(2-hydroxyphenyl)iminiumyl]methyl}-4-methylphenolate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-[(5-tert-Butyl-2-hydroxyphenyl)iminomethyl]-2-napthol. (2007). ResearchGate. Retrieved from [Link]

-

Crystal Structure of (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol. (2022). Bohrium. Retrieved from [Link]

-

Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. (2015). ResearchGate. Retrieved from [https://www.researchgate.net/publication/315758535_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])

-

Synthesis, Crystal Structure and Spectroscopic Studies of 2-{( E )-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2024). Nature. Retrieved from [Link]

-

1-{(E)-[(2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)imino]methyl}-2-naphthol. (n.d.). PubChem. Retrieved from [Link]

-

FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). (n.d.). ResearchGate. Retrieved from [Link]

-

1‐[(2‐Hydroxy‐5‐methylphenylamino)methylene]naphthalen‐2(1H)‐one. (2004). Semantic Scholar. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Naphthalenol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, characterization, DFT study and antioxidant activity of (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (n.d.). ACS Publications. Retrieved from [Link]

-

Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. (2014). ResearchGate. Retrieved from [https://www.researchgate.net/publication/285189736_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol | C17H13NO2 | CID 85895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Zwitterionic 1-{(1E)-[(4-hydroxyphenyl)iminio]methyl}naphthalen-2-olate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 2-{(E)-[(2-hydroxyphenyl)iminiumyl]methyl}-4-methylphenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure of (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Spectroscopic Profile of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol: A Technical Guide

Senior Application Scientist Note: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the Schiff base, 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol. Due to the current unavailability of publicly accessible, detailed experimental spectra for this specific compound, this guide has been constructed based on established principles of spectroscopic interpretation and data from closely related analogues. The provided spectral data should be considered illustrative and are intended to guide researchers in the analysis of experimentally obtained spectra.

Introduction

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in areas such as catalysis and sensing. The specific structure of this molecule, synthesized from 2-hydroxy-1-naphthaldehyde and 2-aminophenol, incorporates two hydroxyl groups and extensive conjugation, which are expected to give rise to a distinct spectroscopic signature. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features of this compound, providing a foundational understanding for its characterization.

Molecular Structure and Tautomerism

The structure of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol allows for the possibility of keto-enol tautomerism, a common feature in Schiff bases derived from 2-hydroxy-1-naphthaldehyde. The equilibrium between the enol-imine and keto-amine forms can be influenced by the solvent and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic, imine, and hydroxyl protons. The use of DMSO-d₆ as a solvent is often preferred for its ability to solubilize the compound and to observe the hydroxyl proton signals, which might be broadened or absent in other solvents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 15.0 | Singlet | 1H | Naphtholic -OH (intramolecularly H-bonded to imine N) |

| ~9.5 - 10.5 | Singlet | 1H | Phenolic -OH |

| ~8.5 - 9.0 | Singlet | 1H | Imine proton (-CH=N-) |

| ~6.8 - 8.2 | Multiplet | 10H | Aromatic protons (naphthalene and phenyl rings) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | Imine carbon (-C H=N-) |

| ~150 - 160 | Carbon bearing the phenolic -OH group |

| ~140 - 150 | Carbon bearing the naphtholic -OH group |

| ~110 - 140 | Aromatic carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be recorded using a solid sample prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Spectral Data

| Frequency (cm⁻¹) | Vibration | Description |

| 3200 - 3500 | O-H stretch | Broad band indicating the presence of hydroxyl groups. |

| ~3050 | C-H stretch (aromatic) | Characteristic of C-H bonds in the aromatic rings. |

| 1610 - 1630 | C=N stretch (imine) | A strong band, characteristic of the Schiff base functionality. |

| 1500 - 1600 | C=C stretch (aromatic) | Multiple bands corresponding to the vibrations of the aromatic rings. |

| ~1280 | C-O stretch (phenolic) | Stretching vibration of the carbon-oxygen bond of the phenol. |

The broadness of the O-H stretching band can be indicative of hydrogen bonding. The position of the C=N stretching vibration is a key diagnostic peak for the formation of the Schiff base.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Expected UV-Vis Spectral Data (in Ethanol)

The extensive conjugation in 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol is expected to result in strong absorption bands in the UV and visible regions.

| λ_max (nm) | Transition |

| ~250 - 280 | π → π |

| ~320 - 360 | π → π |

| ~400 - 450 | n → π* |

The exact positions and intensities of these bands can be sensitive to the solvent polarity.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol.

Caption: Molecular structure of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and detailed picture of the molecular structure of 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol. The expected spectral data presented in this guide, based on the known structure and data from similar compounds, serve as a valuable reference for researchers working with this Schiff base. Experimental verification of this data is crucial for definitive structural confirmation and for understanding the compound's properties in various chemical environments.

References

Unveiling the Solid-State Architecture of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol: A Technical Guide to its Crystalline Form

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural characteristics of the Schiff base, 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol. While a definitive, publicly archived crystal structure for this specific compound is not available, this document synthesizes crystallographic data from closely related analogs to construct a comprehensive and scientifically rigorous understanding of its likely solid-state architecture. We will delve into the synthesis, the critical role of tautomerism, intramolecular hydrogen bonding, and the supramolecular assembly that dictates its crystalline form. This guide serves as an essential resource for researchers working with Schiff bases in materials science, coordination chemistry, and drug development, offering field-proven insights into predicting and understanding the structure-property relationships in this important class of molecules.

Introduction: The Significance of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and materials science. Their facile synthesis and the electronic versatility of the imine linkage make them exceptional ligands for a wide array of metal ions and valuable building blocks for functional organic materials. The compound 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol is a prime example, incorporating two hydroxyl groups that can participate in intricate hydrogen bonding networks and act as coordination sites. Understanding its three-dimensional structure is paramount for predicting its chemical behavior, designing novel derivatives, and unlocking its full potential in applications such as fluorescent sensors, catalysts, and biologically active agents.[1][2]

Synthesis and Crystallization: A Methodological Approach

The synthesis of 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol and its analogs is typically achieved through a straightforward condensation reaction. This self-validating protocol ensures high purity, which is a critical prerequisite for successful crystallization.

Experimental Protocol: Synthesis

-

Reactant Preparation: Equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-aminophenol are dissolved in a suitable solvent, typically absolute ethanol or methanol.[2] The choice of a polar protic solvent facilitates the dissolution of the starting materials and the stabilization of the transition state.

-

Condensation Reaction: The mixture is refluxed for a period of 2-4 hours. A few drops of an acid catalyst, such as glacial acetic acid, can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

-

Product Isolation: Upon cooling, the Schiff base product typically precipitates out of the solution as a crystalline solid.

-

Purification: The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol, chloroform/ethanol) is performed to obtain high-purity crystals suitable for X-ray diffraction analysis.[2]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Tautomeric equilibrium in hydroxyphenyl-naphthalenol Schiff bases.

Spectroscopic Evidence

-

FT-IR Spectroscopy: The presence of a broad band in the 3400 cm⁻¹ region is indicative of the O-H stretch in the phenol-imine form, while the keto-amine form would show a characteristic N-H stretching vibration. The C=N stretching frequency, typically observed around 1614-1635 cm⁻¹, provides further confirmation of the imine bond formation. [2][3]* ¹H NMR Spectroscopy: In solution, the tautomeric equilibrium can be studied. A signal in the 13.0-14.5 ppm range is characteristic of the intramolecularly hydrogen-bonded proton (either O-H or N-H). [3]The imine proton (-CH=N-) typically appears as a singlet around 8.6-9.8 ppm. [3]

A Deep Dive into the Crystal Structure: Insights from Analogs

Based on numerous crystallographic studies of similar Schiff bases, we can confidently predict the key structural features of 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol.

Molecular Geometry

The molecule is expected to be nearly planar. This planarity is enforced by the delocalized π-electron system and, more importantly, by a strong intramolecular N-H···O hydrogen bond between the imine nitrogen and the hydroxyl group of the naphthalenol moiety. [4]This interaction forms a stable S(6) ring motif. A second intramolecular O-H···N hydrogen bond may exist between the hydroxyphenyl group and the imine nitrogen, further stabilizing the planar conformation.

The dihedral angle between the naphthalene and phenyl rings is typically small, often less than 20 degrees, although some twisting around the C-N single bond connecting the imine to the phenyl ring can occur. [4]

Crystallographic Parameters of a Closely Related Structure

To provide a quantitative perspective, the crystallographic data for a similar compound, 2-{[(2-chlorophenyl)imino]methyl}phenol, is presented in the table below. [2]This data offers a reasonable approximation of the unit cell dimensions and symmetry one might expect for the title compound.

| Parameter | Value [2] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8591 (2) |

| b (Å) | 12.1829 (4) |

| c (Å) | 13.5405 (5) |

| V (ų) | 1131.50 (6) |

| Z | 4 |

Supramolecular Assembly and Crystal Packing

In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds. The second hydroxyl group (on the phenyl ring) is a prime candidate for forming intermolecular O-H···O or O-H···N hydrogen bonds with neighboring molecules, leading to the formation of one-dimensional chains or more complex two-dimensional networks. [5] The overall crystal packing will be further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the final crystal structure and its physical properties.

The experimental workflow for determining these structural features is outlined below.

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 1-(((2-hydroxyphenyl)imino)methyl)-2-naphthalenol. By leveraging data from closely related, structurally characterized compounds, we have established a robust model for its molecular geometry, the pivotal role of tautomerism and intramolecular hydrogen bonding, and the nature of its supramolecular assembly.

The insights presented herein are invaluable for researchers aiming to utilize this Schiff base in the design of new materials. For drug development professionals, understanding the solid-state structure is critical for polymorphism screening and formulation development. The next logical step would be the successful crystallization and definitive X-ray structure determination of the title compound to validate and refine the predictions made in this guide. Such a study would be a valuable contribution to the crystallographic literature and would further enhance our understanding of this versatile class of compounds.

References

-

PubChem. 1-{(E)-[(2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)imino]methyl}-2-naphthol. Available from: [Link]

-

Elerman, Y., Paulus, E., & Fuess, H. (1991). Structure of {1‐[(2‐hydroxyphenyl)iminomethyl]naphthalen‐2‐olato‐O,O',N}piperidinenickel(II). Acta Crystallographica Section C-crystal Structure Communications, 47, 70-72. Available from: [Link]

-

PubChem. 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol. Available from: [Link]

-

Fun, H. K., et al. (2008). 1-(Hydroxyiminomethyl)-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447. Available from: [Link]

-

Worrell, A., et al. (2023). Selected crystallographic data for 1. ResearchGate. Available from: [Link]

-

Eltayeb, N. E., et al. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o288. Available from: [Link]

-

Sun, X. X., et al. (2007). 1-[(5-tert-Butyl-2-hydroxyphenyl)iminomethyl]-2-napthol. Acta Crystallographica Section C: Crystal Structure Communications, C63(Pt 1), o43-o45. Available from: [Link]

-

Kadafour, A. N. W., et al. (2022). Crystal Structure of (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol. ResearchGate. Available from: [Link]

-

Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 41-46. Available from: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 719265: Experimental Crystal Structure Determination. Available from: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 2293941: Experimental Crystal Structure Determination. Available from: [Link]

-

Bougueria, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 113-118. Available from: [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. Available from: [Link]

-

Barakat, A., et al. (2018). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. ResearchGate. Available from: [Link]

-

Shamkhy, E. T. (2015). Synthesis, Characterization and Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Journal of Al-Nahrain University-Science, 18(1), 39-45. Available from: [https://www.researchgate.net/publication/315758063_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])

-

Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals, 10(4), 282. Available from: [Link]

-

Cambridge Crystallographic Data Centre. CCDC 280538: Experimental Crystal Structure Determination. Available from: [Link]

Sources

- 1. 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol | C17H13NO2 | CID 85895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. 1-(Hydroxyiminomethyl)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol

Abstract

The solubility of an active compound is a critical physicochemical property that dictates its behavior in various applications, from drug delivery systems to materials science. This guide provides a comprehensive technical overview of the solubility of the Schiff base, 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol. We will delve into the molecular characteristics governing its solubility, provide qualitative solubility data based on existing literature for analogous compounds, and present a rigorous, step-by-step experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility profile.

Introduction

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol is a Schiff base, a class of organic compounds characterized by the azomethine or imine (-C=N-) group. These compounds are of significant interest due to their diverse applications, including roles as catalysts, intermediates in organic synthesis, and as ligands in coordination chemistry.[1][2] The biological activity of Schiff bases and their metal complexes, such as antibacterial, antifungal, and anticancer properties, is a major focus of current research.[1][2]

Understanding the solubility of this specific Schiff base is paramount for its practical application. Solubility impacts everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[3] This guide will explore the factors influencing its dissolution in various solvents and provide a framework for empirical determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key properties for 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol (CAS No: 894-93-9) are detailed below.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₂ | [4] |

| Molecular Weight | 263.29 g/mol | [4] |

| XLogP3 | 3.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The molecule's structure features two hydroxyl (-OH) groups and an imine (-N=) group, which can participate in hydrogen bonding. It also contains extensive aromatic systems (a phenyl ring and a naphthalene group), which contribute to its non-polar character. The predicted XLogP3 value of 3.8 indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones.[4]

The interplay between these features—polar hydrogen-bonding groups and non-polar aromatic surfaces—dictates the compound's solubility. Solvents capable of hydrogen bonding (protic solvents) will interact with the hydroxyl groups, while non-polar solvents will interact favorably with the aromatic rings.

Caption: Molecular features influencing solubility.

Qualitative Solubility Profile

-

Soluble in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6]

-

Sparingly to Moderately Soluble in: Polar protic solvents such as methanol and ethanol.[1][7] They are also often soluble in solvents like acetone and chloroform.[6]

-

Insoluble in: Water and non-polar solvents like n-hexane.[6][7]

The poor aqueous solubility is a known challenge for many Schiff base compounds and their metal complexes, which can limit their biological applications unless modified to enhance water solubility.[2]

Table 1: Predicted Qualitative Solubility

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | Large non-polar surface area dominates. |

| n-Hexane | Non-Polar | Insoluble | Insufficient polarity to disrupt crystal lattice.[7] |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | Can engage in H-bonding but challenged by the large aromatic system.[1] |

| Acetone | Polar Aprotic | Soluble | Intermediate polarity balances interactions with both parts of the molecule.[6] |

| Dichloromethane | Polar Aprotic | Soluble | Effective at solvating large organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly effective polar aprotic solvent for a wide range of organic compounds.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, highly effective at solvating this class of compounds.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a rigorous experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility and is recommended for its reliability.[8][9]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent under the specified conditions.

Materials and Equipment

-

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol (pure solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Experimental Workflow: Shake-Flask Method

Caption: Experimental workflow for solubility determination.

Detailed Steps

-

Preparation : Add an excess amount of the solid compound to a series of vials, each containing a precisely known volume of a different solvent. A small excess is recommended to avoid altering the solvent properties.[8][10] Ensure there is visible undissolved solid.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[10] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours.[10][11]

-

Phase Separation : After equilibration, remove the vials and let them stand to allow the solid to settle. To ensure complete separation, centrifuge the vials.

-

Sampling and Filtration : Carefully withdraw a specific volume of the clear supernatant. Immediately filter it through a syringe filter appropriate for the solvent used. This step is critical to prevent undissolved solid particles from inflating the result.

-

Quantification : The concentration of the dissolved compound in the filtered supernatant must be measured using a validated analytical method.

-

UV-Vis Spectrophotometry : This method is suitable for chromophoric compounds like the topic Schiff base.[3][12]

-

A. Wavelength Scan : Determine the wavelength of maximum absorbance (λ_max) by scanning a dilute solution of the compound.

-

B. Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[13][14]

-

C. Sample Analysis : Dilute the filtered supernatant to fall within the linear range of the calibration curve, measure its absorbance, and determine the concentration from the curve.[14]

-

-

High-Performance Liquid Chromatography (HPLC) : Provides higher specificity and is preferred if impurities are present. A suitable chromatographic method (column, mobile phase, detector) must be developed and validated.

-

-

Calculation : The final solubility is calculated from the measured concentration, taking into account any dilution steps. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Conclusion

The solubility of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol is governed by its distinct molecular structure, which combines polar hydrogen-bonding functionalities with a large, non-polar aromatic framework. This duality leads to good solubility in polar aprotic solvents like DMSO and DMF, limited solubility in alcohols, and poor solubility in water and non-polar hydrocarbons. For precise, application-specific data, the shake-flask method coupled with a reliable analytical technique like UV-Vis spectrophotometry or HPLC is the definitive approach. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize the solubility of this versatile Schiff base.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

ResearchGate. (n.d.). Solubility test of the Schiff base ligand and its metal(II) complexes. Available at: [Link]

-

Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(23), 5364–5368. Available at: [Link]

-

Jouyban, A. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. Available at: [Link]

-

ResearchGate. (n.d.). Solubility Test of Schiff base Ligands. Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

-

PubChem. (n.d.). 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes. Available at: [Link]

-

Souza, J., & D'Ávila, J. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 49(1). Available at: [Link]

-

ACS Publications. (2022). Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Available at: [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. Available at: [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]

-

Roots Press. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Scholars Research Library. (2012). Synthesis of 1-[N-(5-chloro-2-hydroxyphenyl)imino]methyl}-2-naphthol Schiff base: characterization and thermal behavior assessment of its complexes with some metal ions. Der Pharmacia Lettre. Available at: [Link]

-

ResearchGate. (2020). 1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: application in detection and adsorption of aluminum ions. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenylazo)-2-naphthol. Available at: [Link]

-

Royal Society of Chemistry. (2022). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Advances. Available at: [Link]

-

ResearchGate. (2012). (PDF) Synthesis of 1-[N-(5-chloro-2-hydroxyphenyl)imino]methyl}-2-naphthol Schiff base: characterization and thermal behavior assessment of its complexes with some metal ions. Available at: [Link]

-

PubChem. (n.d.). 1-{(E)-[(2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)imino]methyl}-2-naphthol. Available at: [Link]

-

ResearchGate. (2019). Physicochemical properties of novel methyl 2-{(E)-[(2-hydroxynaphthalen-1-yl)methylidene] amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as turn-off fluorometric chemosensor for detection Fe3 + ion. Available at: [Link]

-

LookChem. (n.d.). 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). ACS Omega. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04310C [pubs.rsc.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol | C17H13NO2 | CID 85895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scielo.br [scielo.br]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. rootspress.org [rootspress.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Schiff Bases from 2-Hydroxy-1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde, a cornerstone reaction in medicinal chemistry and materials science. These versatile compounds, characterized by an azomethine (-CH=N-) group, are of significant interest due to their broad spectrum of biological activities and their utility as ligands in coordination chemistry.[1][2][3] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, a comparative analysis of synthetic methodologies, and detailed, field-tested experimental procedures.

The Strategic Importance of 2-Hydroxy-1-Naphthaldehyde Schiff Bases

Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde are not merely synthetic curiosities; they are pivotal precursors in the development of novel therapeutic agents and advanced materials.[4][5][6] The inherent structural features of 2-hydroxy-1-naphthaldehyde, namely the ortho-hydroxyl group relative to the aldehyde, facilitate the formation of stable intramolecular hydrogen bonds and act as a key coordination site for metal ions.[5][6] This pre-organizes the molecule for chelation, making its Schiff base derivatives exceptional ligands for a wide array of metal ions.[1][7]

The Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid or can proceed with thermal promotion.

The mechanism unfolds as follows:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (azomethine) group.

-

Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.

Caption: Generalized workflow for Schiff base formation.

Synthetic Methodologies: A Comparative Analysis

The choice of synthetic methodology can significantly impact reaction efficiency, yield, and environmental footprint. Here, we compare three common approaches for the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde.

Conventional Heating

This traditional method involves refluxing the reactants in a suitable solvent. While reliable and widely used, it often requires longer reaction times and can lead to the formation of byproducts.

Experimental Protocol (Conventional Heating):

-

In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[1]

-

Add the primary amine (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).[16]

-

Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold solvent, and dried in a vacuum oven.[1]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields due to efficient and uniform heating.[17][18] This method aligns with the principles of green chemistry by reducing energy consumption.[16]

Experimental Protocol (Microwave-Assisted Synthesis):

-

In a microwave-safe reaction vessel, combine equimolar amounts of 2-hydroxy-1-naphthaldehyde and the primary amine.[17]

-

Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to form a slurry.[16]

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified power and temperature for a short duration (typically 2-10 minutes).[19]

-

After cooling, the solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source for promoting the reaction. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, accelerating the reaction rate. This method can often be performed at room temperature and without the need for a catalyst.[20]

Experimental Protocol (Ultrasound-Assisted Synthesis):

-

In a suitable vessel, suspend 2-hydroxy-1-naphthaldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in a minimal amount of solvent (e.g., ethanol).

-

Place the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified frequency (e.g., 20-40 kHz) for a designated time (typically 10-30 minutes), monitoring the reaction by TLC.[21]

-

Upon completion, the product is isolated by filtration, washed with cold solvent, and dried.

Table 1: Comparative Analysis of Synthetic Methodologies

| Methodology | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Conventional Heating | 1 - 4 hours[1] | Good to Excellent | Simple setup, well-established | Long reaction times, higher energy consumption |

| Microwave-Assisted | 2 - 10 minutes[19] | Often higher than conventional | Rapid, high yields, energy efficient[17] | Requires specialized equipment |

| Ultrasound-Assisted | 10 - 30 minutes[21] | Good to Excellent | Fast, can be catalyst-free, energy efficient[20] | Yields may vary, requires sonicator |

Characterization of Schiff Bases

The synthesized Schiff bases are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1610-1640 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration.[9] The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further confirms the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[1] The protons of the aromatic rings will also show characteristic signals.

-

¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 140-165 ppm.[1]

-

-

UV-Visible (UV-Vis) Spectroscopy: Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit characteristic electronic absorption bands in the UV-Vis region, which can be useful for studying their electronic properties and their interactions with metal ions.

Self-Validating Systems in Protocol Design

Each experimental protocol described is designed to be a self-validating system. The progress of the reaction can be meticulously monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity are then unequivocally confirmed by the combination of FT-IR and NMR spectroscopy, with the key diagnostic peaks serving as internal validation points.

Caption: A self-validating experimental workflow.

Conclusion and Future Outlook

The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde is a robust and versatile area of chemical research with profound implications for drug discovery and materials science. This guide has provided a comprehensive overview of the core principles, a comparative analysis of synthetic methodologies, and detailed experimental protocols. The adoption of greener synthetic approaches, such as microwave and ultrasound-assisted methods, is a significant step towards more sustainable chemical practices. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the rational design of novel Schiff bases and their metal complexes with tailored properties for a wide range of applications, from targeted therapeutics to highly selective chemical sensors.

References

-

Maher, K. (2018). Schiff Bases Derived from 2-Hydroxynaphthalene-1-Carbaldehyde and their Metal Complexes: A Review. Asian Journal of Chemistry, 30(6), 1171-1182. [Link]

-

Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy, 91(3), 465-472. [Link]

-

Bilal, A., et al. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]

-

Maher, K. (2018). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. ResearchGate. [Link]

-

A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. (2021). SciSpace. [Link]

-

Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]

-

Comparative study of conventional and microwave-assisted synthesis of some Schiff bases and their potential as antimicrobial agents. (2025). ResearchGate. [Link]

-

Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

-

Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoi Spektroskopii, 91(3), 465. [Link]

-

A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism. (2021). Semantic Scholar. [Link]

-

2-Hydroxy-1-naphthaldehyde-derived Schiff bases: synthesis, characterization, and structure. (2012). Publications of the IAS Fellows. [Link]

-

(PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1 - AWS. (n.d.). Amazon Web Services. [Link]

-

Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. (2023). Ibn AL-Haitham Journal For Pure and Applied Science. [Link]

-

Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. (2024). ProQuest. [Link]

-

A Short Review: Methodologies for the Synthesis of Schiff's Bases. (n.d.). Indian Journal of Advances in Chemical Science. [Link]

-

Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF. (2025). ResearchGate. [Link]

-

Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. (2025). ResearchGate. [Link]

-

Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. (n.d.). Der Pharma Chemica. [Link]

-

Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes. (2018). Semantic Scholar. [Link]

-

Conventional and Microwave Synthesis, Characterization and Study of Microbiological Activity of Complexes of Ni (II) with [2 - Banaras Hindu University. (n.d.). Banaras Hindu University. [Link]

-

Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

-

Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. (2016). European Journal of Chemistry. [Link]

-

NOTE Synthesis of Schiff Bases under Ultrasound-Irradiation. (n.d.). Journal of the Chinese Chemical Society. [Link]

-

Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. (n.d.). International Journal of ChemTech Research. [Link]

-

Ultrasound assisted Schiff base metal complexes, organic reactions and nano-particles synthesis study -A Review. (2020). Quest Journals. [Link]

Sources

- 1. ajol.info [ajol.info]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. nbinno.com [nbinno.com]

- 6. Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]

- 11. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Semantic Scholar [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 14. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism | Semantic Scholar [semanticscholar.org]

- 15. Highly Selective Fluorescent Sensor for Detection of Al<sup>3+</sup> Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications - ProQuest [proquest.com]

- 16. ripublication.com [ripublication.com]

- 17. benchchem.com [benchchem.com]

- 18. jocpr.com [jocpr.com]

- 19. bhu.ac.in [bhu.ac.in]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. asianpubs.org [asianpubs.org]

A Technical Guide to Naphthalenol-Based Schiff Bases: From Historical Discovery to Modern Applications

This guide provides an in-depth exploration of naphthalenol-based Schiff bases, a class of compounds distinguished by their versatile chemical properties and broad applicability. Tailored for researchers, medicinal chemists, and materials scientists, this document delineates the historical context of their discovery, details their synthesis and core physicochemical properties, and surveys their extensive applications, particularly in drug development and advanced materials.

Historical Context and Discovery: The Legacy of Hugo Schiff

The journey of these compounds begins with the foundational work of the Italian chemist Hugo Schiff. In 1864, Schiff reported that the condensation of primary amines with aldehydes or ketones yielded compounds characterized by an azomethine or imine group (-C=N-).[1][2][3] This fundamental reaction, now known as Schiff base formation, opened up a vast new area of organic chemistry.[2][3] These compounds proved to be not just synthetic curiosities but also highly effective ligands in coordination chemistry, a property recognized shortly after their discovery.[1][4]

The specific incorporation of the naphthalenol (hydroxynaphthyl) moiety was a critical evolutionary step. While not a singular event, the exploration of aromatic aldehydes, including 2-hydroxy-1-naphthaldehyde, led to a subclass of Schiff bases with enhanced properties. The presence of the hydroxyl group on the rigid naphthalene ring system was found to significantly influence the electronic structure, stability, and coordination behavior of the resulting imine, paving the way for their use as versatile chelating agents and functional materials.[5][6]

Synthesis and Structural Elucidation

The synthesis of naphthalenol-based Schiff bases is typically achieved through a direct condensation reaction. The process is valued for its efficiency and the relative ease of isolating the product.

Standard Synthetic Protocol

The conventional method involves the reaction of a hydroxy-naphthaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde) with a primary amine in an alcoholic solvent. The reaction is generally catalyzed by a weak acid to facilitate the dehydration step, which is the removal of a water molecule to form the stable imine bond.[2][7]

Detailed Experimental Protocol: Synthesis of a Naphthalenol-Based Schiff Base

-

Reactant Solubilization: Dissolve 1.0 equivalent of 2-hydroxy-1-naphthaldehyde in a minimal volume of absolute ethanol within a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: While stirring, add a stoichiometric equivalent (1.0 eq) of the selected primary amine to the solution.

-

Catalysis: Introduce a few drops of glacial acetic acid. This acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.

-

Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Reaction progress can be effectively monitored using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature, which typically induces the precipitation of the Schiff base product.

-

Purification: Collect the solid product via vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. For high-purity applications, recrystallization from a suitable solvent such as ethanol or methanol is recommended.

-

Structural Confirmation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy (to confirm the C=N stretch), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry.

Caption: Workflow for the conventional synthesis of naphthalenol-based Schiff bases.

Core Physicochemical Properties

The functional utility of these compounds stems from their unique electronic and structural characteristics.

-

Tautomerism: A key feature of Schiff bases derived from hydroxyl-aldehydes is the existence of a tautomeric equilibrium between the enol-imine and the keto-enamine forms. This equilibrium is sensitive to the polarity of the solvent and temperature. This phenomenon is directly responsible for their often-observed photochromic and thermochromic behaviors.[6]

Caption: The enol-imine and keto-enamine tautomeric equilibrium.

-

Chelation and Coordination Chemistry: The imine nitrogen atom and the adjacent hydroxyl oxygen atom create a powerful bidentate chelation site. This allows naphthalenol-based Schiff bases to act as exceptional ligands, forming stable coordination complexes with a wide range of transition metal ions.[5][8] This chelating ability is the foundation for many of their applications in catalysis and sensing.

Key Application Areas

The adaptable nature of the naphthalenol-based Schiff base scaffold has led to its successful application in numerous fields.

Medicinal Chemistry and Drug Development

These compounds exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for novel therapeutic agents. Their lipophilic naphthalene component can enhance membrane permeability, a desirable trait for drug candidates.[5]

-

Antimicrobial Agents: Numerous derivatives have demonstrated significant potency against various bacterial and fungal strains.[5][9][10] The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function or the disruption of cellular integrity.

-

Anticancer Agents: The cytotoxic potential of naphthalenol-based Schiff bases against various human cancer cell lines has been extensively documented.[9][11][12][13] Their mechanisms can include the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer progression.[11][12]

-